molecular formula C21H21N5O3S2 B2882745 N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 873002-06-3

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2882745
CAS No.: 873002-06-3
M. Wt: 455.55
InChI Key: HVXQVFLHAXEFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide (hereafter referred to as the target compound) is a triazolo[4,3-b]pyridazine derivative characterized by:

  • A benzylsulfanyl group at position 6 of the triazolo-pyridazine core.
  • An ethyl linker at position 3, terminating in a 4-methoxybenzenesulfonamide moiety. Its molecular formula is C₂₃H₂₃N₅O₃S₂, with a molecular weight of 505.65 g/mol.

Properties

IUPAC Name

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S2/c1-29-17-7-9-18(10-8-17)31(27,28)22-14-13-20-24-23-19-11-12-21(25-26(19)20)30-15-16-5-3-2-4-6-16/h2-12,22H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXQVFLHAXEFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, introduction of the benzylthio group, and attachment of the methoxybenzenesulfonamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine core can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that combines a triazolopyridazine core with a benzylthio group and a methoxybenzenesulfonamide moiety, making it a subject of interest for scientific research.

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the documents do detail possible applications based on similar compounds. These include:

  • Chemistry Triazolopyridazines can be used as building blocks in the synthesis of more complex molecules.
  • Biology Triazolopyridazines can be investigated for their potential as antimicrobial or anticancer agents.
  • Medicine Triazolopyridazines can be explored for their pharmacological properties, including enzyme inhibition and receptor modulation.
  • Antimicrobial Properties Polyphenols have antimicrobial properties that can be used to develop new food preservatives to avoid synthetic preservatives, and to develop novel therapies for the treatment of different microbial infections to combat microbial resistance against conventional antibiotics .

Case Studies and Research Findings

The search results do not contain specific case studies or detailed research findings for this compound. However, one article reviews the synthesis, biological evaluations, and mechanisms of action associated with a similar compound, 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine.

3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

  • Antiproliferative Activity Derivatives of triazolo-pyridazines have demonstrated moderate to potent antiproliferative effects against cancer cell lines including A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma), with IC50 values ranging from 0.008 to 0.014 μM for the most active derivatives.
  • Mechanism of Action The antiproliferative activity involves inhibition of tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase in treated cells. Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, similar to known microtubule inhibitors.

Table 1: Biological Activity Summary

CompoundCell LineIC50 (μM)Mechanism of Action
3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazineA5490.008Inhibition of tubulin polymerization
SGC-79010.014Disruption of microtubule dynamics
HT-10800.012Cell cycle arrest at G2/M phase

Mechanism of Action

The mechanism of action of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. The benzylthio group can enhance the compound’s binding affinity and specificity, while the methoxybenzenesulfonamide moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The triazolo[4,3-b]pyridazine scaffold is shared among several compounds, but substituent variations critically influence properties:

Table 1: Structural Comparison of Triazolo[4,3-b]pyridazine Derivatives
Compound Name Molecular Formula Molecular Weight Position 6 Substituent Position 3 Substituent Key Functional Groups
Target Compound C₂₃H₂₃N₅O₃S₂ 505.65 Benzylsulfanyl Ethyl-4-methoxybenzenesulfonamide Sulfonamide, Benzylsulfanyl
N-(2-{6-[(4-Chlorobenzyl)amino]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide () C₂₁H₁₉ClN₆O 406.87 4-Chlorobenzylamino Ethyl-benzamide Amide, Chlorobenzylamino
N-(2-{6-[Carbamoylmethylsulfanyl]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide () C₃₀H₃₃N₇O₄S 611.70 Carbamoylmethylsulfanyl Ethyl-benzamide Amide, Carbamoylmethylsulfanyl
L838417 () C₂₀H₂₂F₂N₈O 428.45 2,5-Difluorophenyl 7-tert-butyl, 6-triazolylmethoxy Fluorophenyl, Triazolylmethoxy
Key Observations:
  • Position 6 Substituents: The benzylsulfanyl group in the target compound (electron-rich sulfur) contrasts with 4-chlorobenzylamino (electron-withdrawing Cl, basic NH) in and carbamoylmethylsulfanyl (polar carbamoyl) in . L838417 () uses a 2,5-difluorophenyl group, enhancing receptor binding selectivity via halogen interactions .
  • Position 3 Substituents :

    • The target’s 4-methoxybenzenesulfonamide group is more polar and acidic (pKa ~10 for sulfonamides) compared to the benzamide in and (pKa ~15 for amides). This impacts solubility and membrane permeability .
    • L838417’s triazolylmethoxy and tert-butyl groups optimize steric bulk and receptor affinity, contributing to its GABAA α2/α3 subtype selectivity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Structural Analogues)
Compound LogP* Solubility (mg/mL) Biological Activity
Target Compound ~3.5 (estimated) Low (sulfonamide) Unknown; sulfonamides often target enzymes/receptors
~3.0 Moderate (amide) Not reported; amides may enhance CNS penetration
L838417 2.8 Moderate GABAA α2/α3 modulator (anxiolytic without sedation)

*LogP estimated using fragment-based methods (e.g., Moriguchi method).

Key Findings:
  • Biological Targets : Sulfonamides are common in kinase inhibitors (e.g., COX-2) and carbonic anhydrase inhibitors. The target’s structure may align with these targets, unlike L838417’s GABA receptor focus .

Biological Activity

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazolopyridazine core with a benzylthio group and a methoxybenzenesulfonamide moiety, which may contribute to its biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antiviral activities based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19N5O2S2C_{20}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of 399.52 g/mol. The presence of the triazole ring and sulfonamide group suggests possible interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory effects on c-Met kinase and various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Key Findings:

  • Cytotoxicity: Compounds related to this structure exhibited significant cytotoxicity against A549, MCF-7, and HeLa cell lines with IC50 values ranging from 1.06 µM to 2.73 µM .
  • Mechanism of Action: The mechanism involves binding to the ATP-binding site of c-Met kinase, inhibiting its activity and leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazolopyridazine derivatives have shown effectiveness against various bacterial strains.

Research Insights:

  • Inhibition Studies: Preliminary studies indicate that similar compounds exhibit moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Potential Mechanisms: The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Preliminary data suggest that this compound may possess antiviral properties.

Findings:

  • Target Viruses: Research indicates potential efficacy against viruses by modulating viral replication processes.
  • Mechanistic Insights: The exact mechanisms remain under investigation but may involve inhibition of viral enzymes or host cell receptors.

Case Studies

Several case studies have documented the biological activities of triazolo-pyridazine derivatives:

StudyCompoundCancer Cell Lines TestedIC50 Values (μM)Key Findings
12eA5491.06 ± 0.16Significant cytotoxicity
12eMCF-71.23 ± 0.18Induces late apoptosis
VariousHeLa2.73 ± 0.33Effective c-Met inhibition

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of triazolo-pyridazine precursors and sulfonamide coupling. Key steps:

  • Cyclization : Use phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux (80–100°C) to form the triazolopyridazine core .
  • Sulfonamide coupling : React the intermediate with 4-methoxybenzenesulfonamide in dimethylformamide (DMF) at 60°C for 12–24 hours.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
    • Optimization : Adjust solvent polarity (e.g., switch from DMF to acetonitrile for better solubility) and catalyst loading (e.g., 1.2 eq. of POCl₃) to improve yield (target: 70–80%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Structural confirmation :

  • NMR spectroscopy : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to verify substituent positions (e.g., benzylsulfanyl at C6, methoxybenzene at N-ethyl) .
  • High-resolution mass spectrometry (HR-MS) : Compare experimental vs. theoretical m/z values (e.g., [M+H]+ calculated for C₂₁H₂₂N₆O₃S₂: 487.1224) .
    • Purity assessment :
  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = methanol/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Antimicrobial screening :

  • Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 1–128 µg/mL .
    • Enzyme inhibition :
  • Carbonic anhydrase assay : Measure IC₅₀ values using 4-nitrophenyl acetate as a substrate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

  • Methodology :

  • Systematic substitution : Synthesize analogs with variations in the benzylsulfanyl (e.g., 4-fluorobenzyl) and methoxy groups (e.g., ethoxy, nitro).
  • Biological testing : Compare IC₅₀ values in enzyme assays (e.g., carbonic anhydrase) and MICs in antimicrobial screens .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., PDB: 3HS4) .
    • Key findings :
  • Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance enzyme inhibition but reduce solubility .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Pharmacokinetics :

  • Rodent studies : Administer 10 mg/kg intravenously to Sprague-Dawley rats; collect plasma samples at 0, 1, 3, 6, and 24 hours for LC-MS/MS analysis (limit of quantification: 1 ng/mL) .
    • Toxicity :
  • Acute toxicity : Dose mice at 50–200 mg/kg; monitor for 72 hours (LD₅₀ calculation) .
  • Hepatorenal function : Assess serum ALT, AST, and creatinine levels post-administration .

Q. How can contradictions in biological activity data between analogs be resolved?

  • Case example : If analog A shows potent antifungal activity but analog B is inactive:

  • Solubility testing : Measure logP values (shake-flask method) to assess membrane permeability differences .
  • Target engagement : Use surface plasmon resonance (SPR) to compare binding affinities for fungal CYP51 .
    • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate experiments .

Q. What advanced techniques characterize enzyme interaction mechanisms?

  • Kinetic studies :

  • Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry (n) for compound-enzyme interactions .
    • Structural biology :
  • X-ray crystallography : Co-crystallize the compound with human carbonic anhydrase II (resolution target: ≤2.0 Å) to map binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.